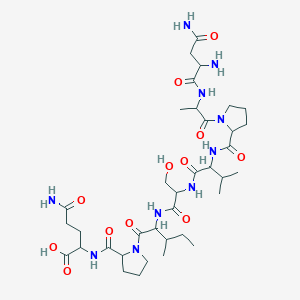![molecular formula C20H26O5S B12111374 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves multiple steps, starting from the precursor 16-epiestriol. The key steps include the methoxymethylation of the hydroxyl group at the 3-position and the formation of the cyclic sulfone at the 16,17-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methoxymethyl and sulfone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学的研究の応用
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a useful tool in studying hormone-receptor interactions and other biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves its interaction with specific molecular targets, such as hormone receptors. The methoxymethyl and sulfone groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved include the activation or inhibition of receptor-mediated signaling cascades, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
16-epiestriol: The precursor to 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE, which lacks the methoxymethyl and sulfone groups.
Estradiol derivatives: Compounds with similar steroidal structures but different functional groups at the 3, 16, and 17 positions.
Cyclic sulfones: Other cyclic sulfone compounds with different core structures or substituents.
Uniqueness
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE is unique due to its specific combination of methoxymethyl and cyclic sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C20H26O5S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3 |
InChIキー |
JVVUTCZABCFENT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


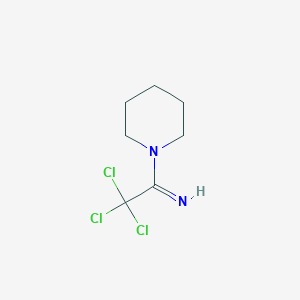
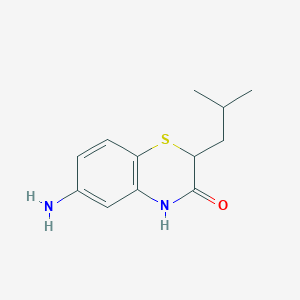


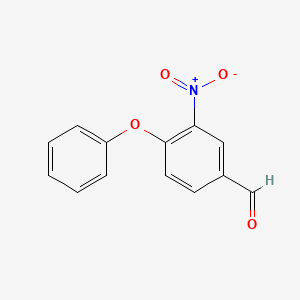
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)
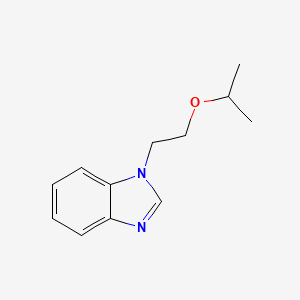
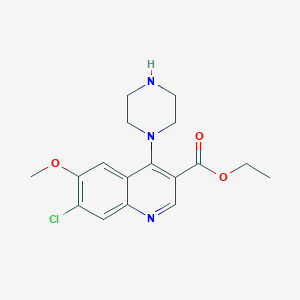
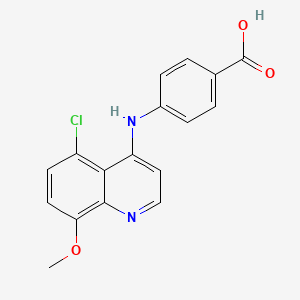

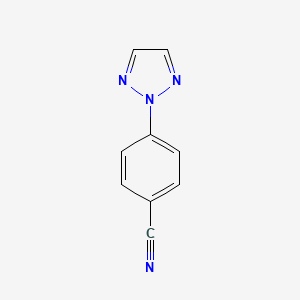
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

